Cas no 1081633-12-6 (Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)-)
![Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- structure](https://ja.kuujia.com/scimg/cas/1081633-12-6x500.png)
Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)-
- 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
- EN300-6472369
- CS-0307196
- 1081633-12-6
- AKOS012927922
-
- インチ: 1S/C15H15N3/c1-10-7-11(2)9-12(8-10)14-15(16)18-6-4-3-5-13(18)17-14/h3-9H,16H2,1-2H3
- InChIKey: JJDMYSPQDZIZMD-UHFFFAOYSA-N
- SMILES: C12=NC(C3=CC(C)=CC(C)=C3)=C(N)N1C=CC=C2
計算された属性
- 精确分子量: 237.126597491g/mol
- 同位素质量: 237.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 1
- 複雑さ: 284
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 43.3Ų
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 7.98±0.50(Predicted)
Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6472369-2.5g |
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
1081633-12-6 | 95.0% | 2.5g |
$978.0 | 2025-03-15 | |
Enamine | EN300-6472369-0.5g |
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
1081633-12-6 | 95.0% | 0.5g |
$479.0 | 2025-03-15 | |
Enamine | EN300-6472369-5.0g |
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
1081633-12-6 | 95.0% | 5.0g |
$1448.0 | 2025-03-15 | |
Enamine | EN300-6472369-0.05g |
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
1081633-12-6 | 95.0% | 0.05g |
$419.0 | 2025-03-15 | |
Enamine | EN300-6472369-0.25g |
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
1081633-12-6 | 95.0% | 0.25g |
$459.0 | 2025-03-15 | |
Enamine | EN300-6472369-1.0g |
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
1081633-12-6 | 95.0% | 1.0g |
$499.0 | 2025-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377866-250mg |
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
1081633-12-6 | 98% | 250mg |
¥9909.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377866-500mg |
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
1081633-12-6 | 98% | 500mg |
¥10341.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1377866-2.5g |
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
1081633-12-6 | 98% | 2.5g |
¥21124.00 | 2024-08-09 | |
Enamine | EN300-6472369-10.0g |
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine |
1081633-12-6 | 95.0% | 10.0g |
$2146.0 | 2025-03-15 |
Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- 関連文献
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
2. Back matter
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)-に関する追加情報
Comprehensive Overview of Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- (CAS No. 1081633-12-6)
Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- (CAS No. 1081633-12-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, often associated with bioactive molecules targeting various diseases. This compound, featuring a 3,5-dimethylphenyl substitution, is particularly notable for its potential applications in medicinal chemistry and material science.
In recent years, the demand for imidazo[1,2-a]pyridine derivatives has surged, driven by their versatility in synthesizing novel therapeutics. Researchers are actively exploring its role in developing kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The 2-(3,5-dimethylphenyl) moiety enhances the compound's lipophilicity, which can improve membrane permeability—a critical factor in drug design. This aligns with current trends in small-molecule drug development, where optimizing pharmacokinetic properties is a priority.
The synthesis of CAS 1081633-12-6 typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and purity. These methods resonate with the growing emphasis on green chemistry and sustainable practices in industrial applications. Laboratories worldwide are also leveraging AI-driven retrosynthesis tools to streamline the production of such complex heterocycles, addressing the need for cost-effective and scalable processes.
From a commercial perspective, Imidazo[1,2-a]pyridin-3-amine derivatives are increasingly listed in catalogs of specialty chemical suppliers, catering to the pharmaceutical and biotechnology sectors. The compound's CAS registry number (1081633-12-6) ensures precise identification in global trade databases, facilitating procurement for research institutions. Its stability under standard storage conditions makes it a practical choice for long-term studies, a feature highly valued in high-throughput screening campaigns.
Emerging studies suggest potential applications of this compound in neurological disorder research, particularly in modulating GABA receptors—a hot topic in neuroscience. Additionally, its fluorescent properties have sparked interest in bioimaging probes, aligning with the demand for non-invasive diagnostic tools. These interdisciplinary applications position 2-(3,5-dimethylphenyl)-imidazo[1,2-a]pyridin-3-amine as a multifaceted building block in life sciences.
Quality control of CAS 1081633-12-6 involves rigorous analytical validation using HPLC, NMR, and mass spectrometry, ensuring compliance with regulatory standards. This is particularly relevant given the pharmaceutical industry's focus on ICH guidelines for impurity profiling. Furthermore, computational studies like molecular docking are being conducted to predict its binding affinities, reflecting the integration of in silico methods in modern drug discovery pipelines.
In summary, Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- represents a compelling case study in the convergence of synthetic chemistry and biomedical innovation. Its structural features and diverse applicability make it a subject of ongoing investigation, with publications frequently appearing in journals specializing in heterocyclic chemistry and medicinal chemistry. As research continues to uncover new functionalities, this compound is poised to remain a key player in the development of next-generation therapeutic agents and functional materials.
1081633-12-6 (Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)-) Related Products
- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 21464-44-8(4H-1,4-Benzothiazine-2-carboxylic acid, ethyl ester)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)
- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)




